3,4-Dihydroxy-5-prenylcinnamic acid
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Overview
Description
3,4-dihydroxy-5-prenylcinnamic acid is a hydroxycinnamic acid that is trans-caffeic acid substituted by a prenyl group at position 5. Isolated from Brazilian propolis, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It derives from a trans-caffeic acid.
Scientific Research Applications
Antioxidant Activities
3,4-Dihydroxy-5-prenylcinnamic acid, a phenolic acid, is studied for its antioxidant properties. Caffeic acid derivatives, including this compound, are found in fruits, grains, and traditional Chinese herbs like Salvia miltiorrhiza. These compounds are known for their antioxidant, anti-ischemia reperfusion, anti-thrombosis, anti-hypertension, anti-fibrosis, antiviral, and antitumor properties (Jiang et al., 2005). The structural diversity and significant biological activities of caffeic acid derivatives highlight their potential in new drug discoveries.
Neuroprotective Effects
Research on prenylated caged xanthones, which share structural similarities with this compound, suggests potential neuroprotective effects. These compounds, found in the Garcinia genus, have shown promising biological activities, including neurotrophic effects, which may contribute to their neuroprotective properties (Anantachoke et al., 2012). This indicates a possible avenue for the application of this compound in neuroprotective therapies.
Antimicrobial and Antiviral Properties
Chlorogenic acid, another phenolic compound structurally related to this compound, exhibits antimicrobial and antiviral activities. These properties make chlorogenic acid a potential candidate for food preservation and in the development of natural antimicrobial agents for the food industry, suggesting similar potentials for this compound (Santana-Gálvez et al., 2017).
Inflammation-Related Diseases
Gallic acid, which shares some structural characteristics with this compound, has been extensively studied for its anti-inflammatory properties. The anti-inflammatory mechanisms of gallic acid primarily involve MAPK and NF-κB signaling pathways, suggesting that this compound may also have applications in treating inflammation-related diseases (Bai et al., 2020).
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(E)-3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H16O4/c1-9(2)3-5-11-7-10(4-6-13(16)17)8-12(15)14(11)18/h3-4,6-8,15,18H,5H2,1-2H3,(H,16,17)/b6-4+ |
InChI Key |
JVQIELYQOZIVPK-GQCTYLIASA-N |
Isomeric SMILES |
CC(=CCC1=C(C(=CC(=C1)/C=C/C(=O)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C=CC(=O)O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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